molecular formula C7H13FO B13312268 5-Fluoro-2,2-dimethylpentanal

5-Fluoro-2,2-dimethylpentanal

Cat. No.: B13312268
M. Wt: 132.18 g/mol
InChI Key: MXLLUSNCGCJKPS-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13FO It is a fluorinated aldehyde, which means it contains a fluorine atom attached to a carbon chain that also includes an aldehyde group (-CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylpentanal using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes . The use of continuous-flow reactors allows for efficient heat and mass transfer, which is particularly beneficial for reactions involving fluorination.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,2-dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 5-Fluoro-2,2-dimethylpentanoic acid.

    Reduction: 5-Fluoro-2,2-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,2-dimethylpentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethylpentanal involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes and other proteins. For example, fluorinated compounds are known to inhibit certain enzymes by mimicking the transition state of enzyme-catalyzed reactions . This can lead to the activation of specific pathways, such as the DNA damage response pathway in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,2-dimethylpentanal is unique due to the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

5-fluoro-2,2-dimethylpentanal

InChI

InChI=1S/C7H13FO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

MXLLUSNCGCJKPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCF)C=O

Origin of Product

United States

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